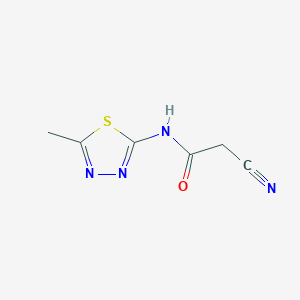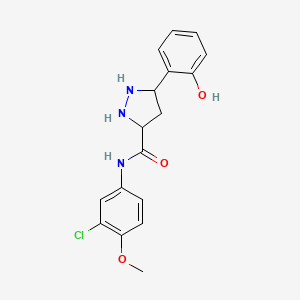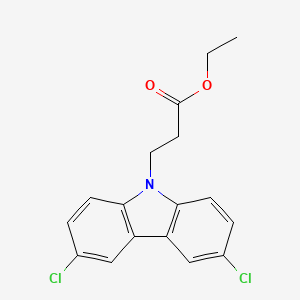
2-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ciano-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida es un compuesto heterocíclico que contiene un anillo de tiadiazol. Este compuesto es de gran interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos como la química medicinal, la agricultura y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-ciano-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida típicamente involucra la reacción de 5-metil-1,3,4-tiadiazol-2-amina con ácido cianoacético o sus derivados. Un método común incluye los siguientes pasos:
Materiales de partida: 5-metil-1,3,4-tiadiazol-2-amina y ácido cianoacético.
Condiciones de reacción: La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como oxicloruro de fósforo (POCl3) o cloruro de tionilo (SOCl2) para facilitar la formación del grupo cianoacetamida.
Procedimiento: La mezcla se calienta bajo condiciones de reflujo durante varias horas, seguido de pasos de neutralización y purificación para obtener el producto deseado.
Métodos de producción industrial
La producción industrial de 2-ciano-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-ciano-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo ciano puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de diversos derivados.
Reacciones de condensación: El compuesto puede experimentar reacciones de condensación con aldehídos y cetonas para formar iminas y otros compuestos heterocíclicos.
Reacciones de ciclación: La presencia de los grupos ciano y amida permite reacciones de ciclación para formar nuevos sistemas cíclicos.
Reactivos y condiciones comunes
Sustitución nucleófila: Reactivos como metóxido de sodio (NaOMe) o carbonato de potasio (K2CO3) en solventes polares como dimetilformamida (DMF).
Condensación: Aldehídos o cetonas en presencia de catalizadores ácidos o básicos.
Ciclación: Calentar con reactivos apropiados como hidracina o hidroxilamina.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios tiadiazoles sustituidos, iminas y otros compuestos heterocíclicos con posibles actividades biológicas.
Aplicaciones Científicas De Investigación
2-ciano-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida ha sido ampliamente estudiada por sus aplicaciones en:
Química medicinal: Exhibe actividades antimicrobianas, antifúngicas y anticancerígenas. Los investigadores están explorando su potencial como compuesto líder para el desarrollo de nuevos fármacos.
Agricultura: El compuesto ha sido investigado por sus propiedades herbicidas y pesticidas.
Ciencia de los materiales: Se utiliza en la síntesis de materiales avanzados con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-ciano-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida involucra su interacción con diversos objetivos moleculares. Por ejemplo:
Actividad antimicrobiana: El compuesto inhibe el crecimiento de bacterias y hongos interfiriendo con la síntesis de su pared celular o las vías metabólicas.
Actividad anticancerígena: Induce la apoptosis en células cancerosas al dirigirse a enzimas y vías de señalización específicas involucradas en la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares
- 2-ciano-N-(5-fenil-1,3,4-tiadiazol-2-il)acetamida
- 2-ciano-N-(5-metil-1,2,4-tiadiazol-2-il)acetamida
- 2-ciano-N-(5-metil-1,3,4-oxadiazol-2-il)acetamida
Singularidad
2-ciano-N-(5-metil-1,3,4-tiadiazol-2-il)acetamida es único debido a su patrón de sustitución específico en el anillo de tiadiazol, que imparte actividades biológicas y reactividad química distintas en comparación con sus análogos. La presencia del grupo ciano mejora su capacidad para participar en diversas reacciones químicas, convirtiéndolo en un intermedio versátil en la síntesis orgánica.
Propiedades
Número CAS |
90158-74-0 |
|---|---|
Fórmula molecular |
C6H6N4OS |
Peso molecular |
182.21 g/mol |
Nombre IUPAC |
2-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H6N4OS/c1-4-9-10-6(12-4)8-5(11)2-3-7/h2H2,1H3,(H,8,10,11) |
Clave InChI |
QGRUGDKIOYQZQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12128327.png)
![4-{4-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12128341.png)
![1-(biphenyl-4-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12128344.png)

![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12128349.png)
![2-amino-1-(4-ethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128352.png)

![(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128361.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)

![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)

![1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B12128396.png)
